molecular formula C9H11BO4 B151731 5-Methoxycarbonyl-2-methylphenylboronic acid CAS No. 876189-18-3

5-Methoxycarbonyl-2-methylphenylboronic acid

Cat. No. B151731
M. Wt: 193.99 g/mol
InChI Key: PGNCKSWGMBDXGE-UHFFFAOYSA-N
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Description

5-Methoxycarbonyl-2-methylphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their utility in various organic reactions, particularly in Suzuki cross-coupling reactions, which are used to form carbon-carbon bonds between aromatic compounds. While the provided papers do not directly discuss 5-methoxycarbonyl-2-methylphenylboronic acid, they do provide insights into the synthesis and applications of structurally related boronic acid derivatives.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves lithium-halogen exchange reactions followed by treatment with triisopropylborate, as demonstrated in the synthesis of 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid . These reactions are typically performed under anhydrous conditions to avoid the hydrolysis of the boronic acid. The synthesis of related compounds, such as 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, involves different synthetic routes, including the use of FTIR, (1)H NMR, and mass spectroscopy for structural determination .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the boron atom's ability to form stable covalent bonds with organic moieties. X-ray crystallography can reveal the orientation of hydroxyl groups and the overall geometry of the molecule, as seen in the reported structures of compounds related to boronic acids . The dihedral angles between the rings and the central pyrimidine ring in these structures can influence the reactivity and the potential for cross-coupling reactions.

Chemical Reactions Analysis

Boronic acids are pivotal in Suzuki cross-coupling reactions, which are used to create biaryl compounds through the reaction with heteroaryl halides. These reactions are facilitated by palladium catalysts and bases such as sodium carbonate . The versatility of boronic acids in forming various biaryl structures is demonstrated by the synthesis of compounds with different substituents and ring systems, indicating the potential for creating a wide range of derivatives, including those with methoxycarbonyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-donating or withdrawing groups, such as methoxycarbonyl, can affect these properties. For instance, the introduction of a methoxy group can increase the electron density on the boron atom, potentially enhancing the reactivity in cross-coupling reactions. The stability of boronic acids in aqueous solutions is also a critical factor, as they can form reversible boronate esters with diols, including water .

Scientific Research Applications

  • Chemical Synthesis

    • This compound is often used in the field of chemical synthesis . It’s a key component in Suzuki coupling reactions, which are used to form carbon-carbon bonds . This is a crucial process in the synthesis of various organic compounds .
  • Catalytic Protodeboronation

    • “5-Methoxycarbonyl-2-methylphenylboronic acid” can be used in catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2– homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Preparation of Hydroxyphenylnaphthols

    • This compound can be used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . This involves the preparation of axially-chiral biarylphosphonates by asymmetric Suzuki coupling .
  • Suzuki–Miyaura Coupling

    • This compound can be used in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds between two different carbon fragments . This reaction is widely used in organic synthesis .
  • Preparation of Biarylphosphonates

    • “5-Methoxycarbonyl-2-methylphenylboronic acid” can be used in the preparation of axially-chiral biarylphosphonates . This involves an asymmetric Suzuki coupling catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .
  • Hydroboration

    • This compound can be used in hydroboration , a reaction that involves the addition of a boron-hydrogen bond across an alkene or alkyne to give the corresponding alkyl or alkenylborane . This reaction is very rapid and allows for a wide exploration of organoborane chemistry .

Safety And Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Therefore, it is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(5-methoxycarbonyl-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-3-4-7(9(11)14-2)5-8(6)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNCKSWGMBDXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478955
Record name 5-METHOXYCARBONYL-2-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxycarbonyl-2-methylphenylboronic acid

CAS RN

876189-18-3
Record name 5-METHOXYCARBONYL-2-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HG Choi, J Zhang, E Weisberg, JD Griffin, T Sim… - Bioorganic & medicinal …, 2012 - Elsevier
HG-7-85-01(22) and HG-7-86-01(26) are thiazolo[5,4-b]pyridine containing type II tyrosine kinase inhibitors with potent cellular activity against both wild-type and ‘gatekeeper’ mutant …
Number of citations: 9 www.sciencedirect.com

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